molecular formula C5H5FO2 B11773568 (5-Fluorofuran-2-yl)methanol

(5-Fluorofuran-2-yl)methanol

Cat. No.: B11773568
M. Wt: 116.09 g/mol
InChI Key: ZCGCGFRKOWIYCF-UHFFFAOYSA-N
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Description

(5-Fluorofuran-2-yl)methanol is a chemical compound with the molecular formula C(_5)H(_5)FO(_2). It is a fluorinated derivative of furan, a heterocyclic organic compound. The presence of a fluorine atom in the furan ring significantly alters its chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorofuran-2-yl)methanol typically involves the fluorination of furan derivatives. One common method is the reaction of tetrahydrofuran with cobalt(III) fluoride or potassium tetrafluorocobaltate(III), followed by treatment with alkali . This process yields a mixture of fluorinated furans, including this compound.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (5-Fluorofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Fluorofuran-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (5-Fluorofuran-2-yl)methanol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable interactions with biological molecules. This can lead to the modulation of specific pathways, such as enzyme inhibition or receptor binding, which are crucial for its biological effects .

Comparison with Similar Compounds

  • 5-Fluorofuran-2-carboxylic acid
  • 5-Fluoro-2-methylfuran
  • 5-Fluoro-2,5-dimethylfuran

Comparison: (5-Fluorofuran-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated furans, it offers a balance of reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

(5-fluorofuran-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGCGFRKOWIYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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